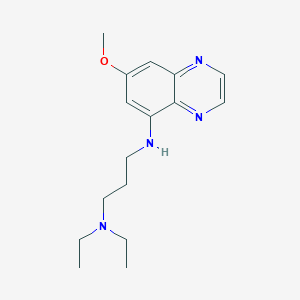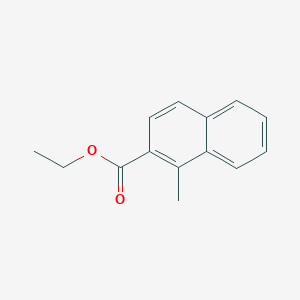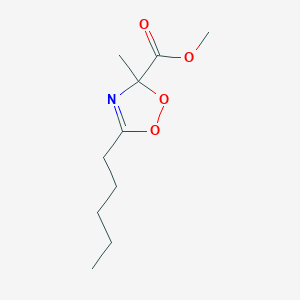
(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromenone moiety linked to a bis(2-chloroethyl)carbamate group, making it a subject of interest in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate typically involves the reaction of 7-hydroxy-4-methylcoumarin with bis(2-chloroethyl)carbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted carbamates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an anticancer agent. The bis(2-chloroethyl)carbamate group is known to alkylate DNA, leading to cell death. Researchers are investigating its efficacy and safety in various cancer models.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in oncology.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Wirkmechanismus
The mechanism of action of (2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate involves the alkylation of DNA. The bis(2-chloroethyl)carbamate group forms covalent bonds with the DNA strands, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis. The chromenone moiety may also contribute to the compound’s biological activity by interacting with various cellular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-oxochromen-7-yl) N,N-bis(2-bromoethyl)carbamate
- (2-oxochromen-7-yl) N,N-bis(2-iodoethyl)carbamate
- (2-oxochromen-7-yl) N,N-bis(2-fluoroethyl)carbamate
Uniqueness
(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate is unique due to its specific combination of a chromenone moiety and bis(2-chloroethyl)carbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to its analogs with different halogen substituents, the chloroethyl groups provide a balance of reactivity and stability, enhancing its utility in various fields.
Eigenschaften
CAS-Nummer |
10441-02-8 |
|---|---|
Molekularformel |
C14H13Cl2NO4 |
Molekulargewicht |
330.2 g/mol |
IUPAC-Name |
(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C14H13Cl2NO4/c15-5-7-17(8-6-16)14(19)20-11-3-1-10-2-4-13(18)21-12(10)9-11/h1-4,9H,5-8H2 |
InChI-Schlüssel |
TUCDUWZVPCYWFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B14009772.png)


![Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate](/img/structure/B14009793.png)

![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)

![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)

![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)
![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)

